

# An In-depth Technical Guide to (3-nitrophenyl)(morpholino)methanone

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## Compound of Interest

Compound Name:	Morpholino(3-nitrophenyl)methanone
Cat. No.:	B1296131

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## Introduction

(3-nitrophenyl)(morpholino)methanone, with the Chemical Abstracts Service (CAS) number 26162-90-3, is a synthetic organic compound that serves as a valuable intermediate in various chemical syntheses.<sup>[1]</sup> Its structure synergistically combines a nitro-aromatic moiety with a morpholine scaffold. The nitro group is a versatile functional group that can be readily transformed into other functionalities, most notably an amine, making it a key precursor for the synthesis of a wide array of more complex molecules.<sup>[2]</sup> The morpholine ring is a privileged structure in medicinal chemistry, often incorporated to enhance physicochemical properties such as solubility and metabolic stability.<sup>[2]</sup> This guide provides a comprehensive overview of the synthesis, properties, and reactivity of (3-nitrophenyl)(morpholino)methanone, along with detailed experimental protocols.

## Chemical Properties

The key chemical and physical properties of (3-nitrophenyl)(morpholino)methanone are summarized in the table below, based on computed data.

Property	Value
Molecular Formula	C <sub>11</sub> H <sub>12</sub> N <sub>2</sub> O <sub>4</sub>
Molecular Weight	236.22 g/mol
IUPAC Name	morpholin-4-yl-(3-nitrophenyl)methanone
CAS Number	26162-90-3
XLogP3	0.8
Hydrogen Bond Donor Count	0
Hydrogen Bond Acceptor Count	4
Rotatable Bond Count	2
Exact Mass	236.07970687 Da
Monoisotopic Mass	236.07970687 Da
Topological Polar Surface Area	75.4 Å <sup>2</sup>
Heavy Atom Count	17

Data sourced from PubChem CID 225453.[\[1\]](#)

## Synthesis of (3-nitrophenyl)(morpholino)methanone

The synthesis of (3-nitrophenyl)(morpholino)methanone is typically achieved through the condensation of 3-nitrobenzoyl chloride with morpholine. This is a standard amidation reaction.

## Experimental Protocol: Synthesis via Acyl Chloride

Materials:

- 3-Nitrobenzoyl chloride
- Morpholine
- Triethylamine (or another suitable base)

- Anhydrous dichloromethane (DCM) or a similar aprotic solvent
- Water
- Saturated sodium bicarbonate solution
- Brine
- Anhydrous sodium sulfate

Procedure:

- In a round-bottom flask, dissolve morpholine (1.1 equivalents) and triethylamine (1.2 equivalents) in anhydrous dichloromethane under an inert atmosphere.
- Cool the solution to 0 °C using an ice bath.
- Slowly add a solution of 3-nitrobenzoyl chloride (1.0 equivalent) in anhydrous dichloromethane to the cooled morpholine solution.
- Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
- Upon completion, quench the reaction by adding water.
- Transfer the mixture to a separatory funnel and separate the organic layer.
- Wash the organic layer sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
- The crude (3-nitrophenyl)(morpholino)methanone can be purified by recrystallization or column chromatography on silica gel.



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**Caption:** General synthetic workflow for (3-nitrophenyl)(morpholino)methanone.

## Reactivity: Reduction of the Nitro Group

A key and highly useful reaction of (3-nitrophenyl)(morpholino)methanone is the reduction of its nitro group to form (3-aminophenyl)(morpholino)methanone. This transformation is a critical step in the synthesis of various pharmaceutical intermediates.<sup>[3][4]</sup> A common and effective method for this reduction utilizes iron powder in the presence of an acid, such as hydrochloric acid.<sup>[3]</sup>

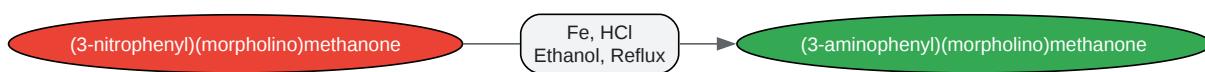
## Experimental Protocol: Reduction using Iron and HCl

Materials:

- (3-nitrophenyl)(morpholino)methanone
- Iron powder
- Ethanol
- Concentrated Hydrochloric Acid (HCl)
- Celite (optional)
- Ethyl acetate
- Saturated sodium bicarbonate solution
- Water
- Brine
- Anhydrous sodium sulfate

Procedure:

- To a solution of (3-nitrophenyl)(morpholino)methanone (1.0 equivalent) in ethanol, add iron powder (approximately 5-10 equivalents).
- Heat the mixture to reflux.
- Slowly add concentrated hydrochloric acid dropwise to the refluxing mixture. The addition is exothermic.
- Continue refluxing for an additional 1-3 hours, monitoring the reaction progress by TLC.
- After the reaction is complete, allow the mixture to cool to room temperature.
- Filter the reaction mixture through a pad of Celite to remove the iron salts, washing the filter cake with ethanol.
- Concentrate the filtrate under reduced pressure to obtain a residue.
- Partition the residue between ethyl acetate and water.
- Basify the aqueous layer to a pH of approximately 10 with a suitable base (e.g., 6N NaOH or saturated sodium bicarbonate solution).
- Extract the aqueous layer with ethyl acetate.
- Combine the organic layers, wash with water and brine, then dry over anhydrous sodium sulfate.
- Filter and concentrate the organic solution under reduced pressure to yield the crude (3-aminophenyl)(morpholino)methanone, which can be further purified if necessary.<sup>[5][6]</sup>



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**Caption:** Reduction of (3-nitrophenyl)(morpholino)methanone.

## Spectroscopic Data

While specific, experimentally obtained spectroscopic data (NMR, IR, MS) for (3-nitrophenyl)(morpholino)methanone are not readily available in the cited literature, characterization of this compound would typically involve the following analyses:

- $^1\text{H}$  NMR: Expected signals would include multiplets in the aromatic region corresponding to the protons on the 3-nitrophenyl ring, and signals in the aliphatic region for the protons of the morpholine ring.
- $^{13}\text{C}$  NMR: Signals would be expected for the carbonyl carbon, the carbons of the aromatic ring (with shifts influenced by the nitro and carbonyl groups), and the carbons of the morpholine ring.
- IR Spectroscopy: Characteristic absorption bands would be expected for the C=O (amide) stretching, N-O stretching of the nitro group, and C-H stretching of the aromatic and aliphatic portions.
- Mass Spectrometry: The molecular ion peak corresponding to the compound's molecular weight would be observed.

For the reduced product, (3-aminophenyl)(morpholino)methanone, GC-MS data has been reported showing a molecular ion peak (m/e) of 206.[3]

## Potential Biological Activity

Specific biological activity and signaling pathway data for (3-nitrophenyl)(morpholino)methanone are not extensively documented in publicly available literature. However, the structural motifs present in the molecule suggest potential areas for investigation.

- Morpholine Moiety: The morpholine ring is a common feature in many biologically active compounds and approved drugs, contributing to improved pharmacokinetic properties.[2]
- Nitroaromatic Compounds: Nitro-containing molecules have been investigated for a wide range of biological activities, including antibacterial, antineoplastic, and antiparasitic effects. [2]

Given that (3-nitrophenyl)(morpholino)methanone is a precursor to the corresponding aniline, the biological activities of the amino derivative and its subsequent products are of greater

interest in drug discovery and development. For instance, related morpholinone derivatives are central precursors in the synthesis of inhibitors of blood clotting factor Xa, which are used for the prophylaxis and treatment of thromboembolic disorders.

## Conclusion

(3-nitrophenyl)(morpholino)methanone is a synthetically important intermediate with a straightforward preparation method. Its primary utility lies in the facile reduction of its nitro group to an amine, providing a versatile building block for the synthesis of more complex molecules with potential applications in medicinal chemistry. While direct biological data on this specific compound is limited, its structural components are prevalent in numerous bioactive compounds, highlighting its potential as a starting material for the development of novel therapeutic agents. Further research into the biological profile of this compound and its derivatives is warranted.

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